molecular formula C9H7NO5 B14853393 (3-Formyl-5-nitrophenyl)acetic acid

(3-Formyl-5-nitrophenyl)acetic acid

Cat. No.: B14853393
M. Wt: 209.16 g/mol
InChI Key: MOARCVIMTGXFIW-UHFFFAOYSA-N
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Description

(3-Formyl-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H7NO5 It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-nitrophenyl)acetic acid typically involves the nitration of a suitable precursor, followed by formylation and subsequent acetic acid introduction. One common method includes the nitration of phenylacetic acid derivatives, followed by formylation using Vilsmeier-Haack reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) or sulfonation using sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: this compound can be converted to (3-Carboxy-5-nitrophenyl)acetic acid.

    Reduction: The nitro group can be reduced to form (3-Formyl-5-aminophenyl)acetic acid.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

(3-Formyl-5-nitrophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Formyl-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (3-Formyl-4-nitrophenyl)acetic acid
  • (3-Formyl-5-nitrophenyl)propionic acid
  • (3-Formyl-5-nitrophenyl)benzoic acid

Comparison: (3-Formyl-5-nitrophenyl)acetic acid is unique due to the specific positioning of the formyl and nitro groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

2-(3-formyl-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H7NO5/c11-5-7-1-6(4-9(12)13)2-8(3-7)10(14)15/h1-3,5H,4H2,(H,12,13)

InChI Key

MOARCVIMTGXFIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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